Para-Diethylamino Substituent Electron-Releasing Effect Differentiates M55 from Unsubstituted BB Core M56 in MvfR Regulon Inhibition SAR
In the SAR study by Starkey et al. (2014), the parent benzamide-benzimidazole core compound M56 (unsubstituted benzamide) served as the starting point for optimization. Addition of an electron-releasing group to the benzamide para position produced compound M55, which corresponds structurally to N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide. This modification resulted in increased MvfR regulon inhibitory activity relative to M56, as assessed by HAQ and pyocyanin production at 10 µM [1]. The para-diethylamino substituent is explicitly identified as an electron-releasing group that enhances potency, in contrast to electron-withdrawing or unsubstituted para substituents. The quantitative SAR context is that the most potent second-generation BB inhibitors (e.g., M64 with para-phenoxy substitution) achieved IC50 values of 200 nM (PQS), 350 nM (HHQ), and 300 nM (pyocyanin), establishing the scaffold's potency ceiling [1].
| Evidence Dimension | MvfR regulon inhibitory activity (HAQ and pyocyanin production reduction) |
|---|---|
| Target Compound Data | M55: Electron-releasing para-diethylamino substitution; increased inhibitory activity vs. M56 at 10 µM (exact IC50 not reported for M55 individually) |
| Comparator Or Baseline | M56: unsubstituted benzamide BB core; lower inhibitory activity than M55; M64 (most potent): IC50 = 200 nM for PQS, 350 nM for HHQ, 300 nM for pyocyanin |
| Quantified Difference | Directional: M55 > M56 in activity; no exact fold-change reported. Series maximum potency (M64) reaches ~200–350 nM IC50 range for HAQ endpoints. |
| Conditions | Whole-cell P. aeruginosa PA14 assay; HAQ (HHQ, PQS) levels quantified by LC/MS; pyocyanin measured spectrophotometrically; compounds tested at 10 µM and 1 µM [1]. |
Why This Matters
The para-diethylamino group on M55 provides a specific electron-releasing substitution pattern critical for SAR reproducibility; purchasing a generic BB core (M56) or an analog with a different para substituent (e.g., -Cl, -OMe, -CF3) will yield divergent MvfR inhibition profiles and confound experimental interpretation.
- [1] Starkey M, Lepine F, Maura D, Bandyopadhaya A, Lesic B, He J, Kitao T, Righi V, Milot S, Tzika A, Rahme LG. Identification of Anti-virulence Compounds That Disrupt Quorum-Sensing Regulated Acute and Persistent Pathogenicity. PLoS Pathog. 2014 Aug 21;10(8):e1004321. doi: 10.1371/journal.ppat.1004321. View Source
